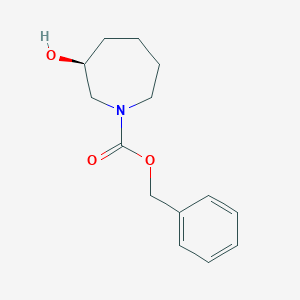

(S)-Benzyl 3-hydroxyazepane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl 3-hydroxyazepane-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It belongs to the class of azepane derivatives, which are known for their diverse biological activities. In

Scientific Research Applications

Chiral Resolution and Stereochemistry Analysis

(S)-Benzyl 3-hydroxyazepane-1-carboxylate and related compounds have been studied in the context of chiral resolution. The isolation and characterization of similar compounds, such as (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate, have been achieved using chiral supercritical fluid chromatography. This method, which includes preparative scale separation and stereochemistry assignment, is significant in understanding the properties and applications of (S)-Benzyl 3-hydroxyazepane-1-carboxylate (Carry et al., 2013).

Role in Synthesis of Squalene Synthase Inhibitors

Modifications of the carboxyl group and introduction of protective groups to the hydroxy group of benzazepine derivatives, which are structurally similar to (S)-Benzyl 3-hydroxyazepane-1-carboxylate, have shown significant inhibition of squalene synthase. This is crucial in the study of cholesterol synthesis in the liver, suggesting potential applications in cholesterol regulation and related health conditions (Miki et al., 2002).

Dopaminergic Activity Studies

Compounds structurally related to (S)-Benzyl 3-hydroxyazepane-1-carboxylate, specifically benzazepines, have been synthesized and evaluated for their dopaminergic activity. These studies provide insights into the potential neurological and pharmacological applications of similar compounds, including the modulation of dopamine receptors (Pfeiffer et al., 1982).

Novel Synthesis Methods

Research has focused on novel synthetic methods to produce benzazepine derivatives, akin to (S)-Benzyl 3-hydroxyazepane-1-carboxylate. These methods include ring-fused synthesis via hydride shift/cyclization sequences, providing new pathways for producing such compounds (Suh et al., 2017).

Ring Closure Synthesis Approaches

The synthesis of 1-, 2-, and 3-Benzazepines, which are structurally related to (S)-Benzyl 3-hydroxyazepane-1-carboxylate, involves various ring closure methods. These methods provide insights into the diverse synthetic strategies applicable to similar compounds (Kasparek, 1974).

properties

IUPAC Name |

benzyl (3S)-3-hydroxyazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-8-4-5-9-15(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,16H,4-5,8-11H2/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADANQYYHJVOFNG-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C[C@H](C1)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Benzyl 3-hydroxyazepane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]propan-1-one](/img/structure/B2377009.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2377017.png)

![2-[(E)-3-thiophen-2-ylprop-2-enoyl]indene-1,3-dione](/img/structure/B2377018.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2377021.png)

![(5-Bromofuran-2-yl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2377025.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2377027.png)

amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid](/img/structure/B2377029.png)

![N-(2-chlorobenzyl)-6-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2377030.png)